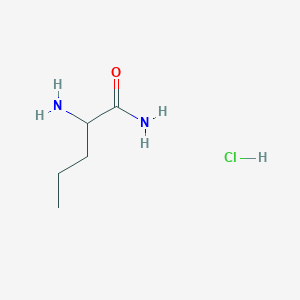![molecular formula C8H15NO B3332929 Octahydro-2H-pyrano[4,3-b]pyridine CAS No. 933688-13-2](/img/structure/B3332929.png)
Octahydro-2H-pyrano[4,3-b]pyridine
Vue d'ensemble
Description
Octahydro-2H-pyrano[4,3-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyran ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-pyrano[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. . This method allows for the formation of the pyran ring, which is then fused with the pyridine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of solid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H). This catalyst has been shown to improve the efficiency and yield of the synthesis process . The reaction is typically carried out at room temperature in the presence of ethanol, providing a cost-effective and environmentally friendly approach to large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-2H-pyrano[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure the stability of the compound.
Major Products
Applications De Recherche Scientifique
Octahydro-2H-pyrano[4,3-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various agrochemicals and pharmaceuticals, owing to its unique structural properties.
Mécanisme D'action
The mechanism of action of octahydro-2H-pyrano[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Octahydro-2H-pyrano[4,3-b]pyridine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines . These compounds share a similar fused ring system but differ in their specific structural features and properties. The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties.
List of Similar Compounds
- Pyrazolo[3,4-b]pyridines
- Pyrano[2,3-c]pyrazoles
- Tetrahydro-4H-chromenes
Propriétés
IUPAC Name |
2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-6-10-5-3-8(7)9-4-1/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSDHEWDTCRNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B3332869.png)


![Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B3332904.png)


![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)

